1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one is a complex organic compound with a unique structure that includes an imidazo[1,2-c]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-amino-3,7,7,8a-tetramethyl-5-oxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one
- 1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-4(3H)-one
Uniqueness
1-amino-3,7,7,8a-tetramethyl-5-thioxohexahydroimidazo[1,2-c]pyrimidin-2(3H)-one is unique due to its specific substitution pattern and the presence of a thioxo group. This structural feature differentiates it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18N4OS |
---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
1-amino-3,7,7,8a-tetramethyl-5-sulfanylidene-6,8-dihydro-3H-imidazo[1,2-c]pyrimidin-2-one |
InChI |
InChI=1S/C10H18N4OS/c1-6-7(15)14(11)10(4)5-9(2,3)12-8(16)13(6)10/h6H,5,11H2,1-4H3,(H,12,16) |
InChI Key |
FNYHGEHALOOJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2(N1C(=S)NC(C2)(C)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.